4-Formylphenyl 2-phenylethenesulfonate
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Overview
Description
4-Formylphenyl 2-phenylethenesulfonate is an organic compound with the molecular formula C15H12O4S. This compound is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a phenylethenesulfonate moiety. It is a versatile synthetic intermediate used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl 2-phenylethenesulfonate typically involves the reaction of 4-formylphenylboronic acid with 2-phenylethenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl 2-phenylethenesulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethenesulfonate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: 4-Formylphenyl 2-phenylethenesulfonic acid.
Reduction: 4-Hydroxymethylphenyl 2-phenylethenesulfonate.
Substitution: Corresponding amine or thiol derivatives of this compound.
Scientific Research Applications
4-Formylphenyl 2-phenylethenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and enzyme inhibitors.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formylphenyl 2-phenylethenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The phenylethenesulfonate moiety can participate in various biochemical reactions, leading to the formation of stable adducts with proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, thereby exerting the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
4-Formylphenylboronic acid: Similar in structure but lacks the phenylethenesulfonate moiety.
2-Formylarylsulfonate: Similar functional groups but different substitution pattern on the aromatic ring.
N-(4-Formylphenyl)methanesulfonamide: Contains a methanesulfonamide group instead of the phenylethenesulfonate moiety.
Uniqueness
4-Formylphenyl 2-phenylethenesulfonate is unique due to the presence of both the formyl and phenylethenesulfonate groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C15H12O4S |
---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4-formylphenyl) (E)-2-phenylethenesulfonate |
InChI |
InChI=1S/C15H12O4S/c16-12-14-6-8-15(9-7-14)19-20(17,18)11-10-13-4-2-1-3-5-13/h1-12H/b11-10+ |
InChI Key |
UPTLIZVLJJLDOT-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)OC2=CC=C(C=C2)C=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
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